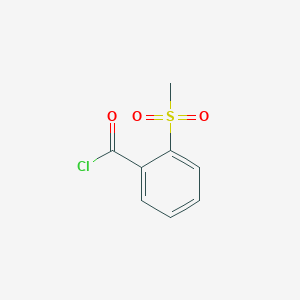

2-(Methylsulfonyl)benzoyl chloride

Description

2-(Methylsulfonyl)benzoyl chloride is an organic compound with the molecular formula C8H7ClO3S. It is a derivative of benzoyl chloride, where a methylsulfonyl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Properties

IUPAC Name |

2-methylsulfonylbenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3S/c1-13(11,12)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVRWECYWMHJCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)benzoyl chloride typically involves the chlorination of 2-(Methylsulfonyl)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves heating the 2-(Methylsulfonyl)benzoic acid with thionyl chloride, which results in the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow processes may be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)benzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Esterification Reactions: It can react with alcohols to form esters.

Amidation Reactions: It can react with amines to form amides.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

Esterification: Alcohols are used as nucleophiles, and the reaction is often catalyzed by a base or an acid.

Amidation: Amines are used as nucleophiles, and the reaction can be carried out under mild heating.

Major Products Formed

Esters: Formed from the reaction with alcohols.

Amides: Formed from the reaction with amines.

Substituted Benzoyl Compounds: Formed from nucleophilic substitution reactions.

Scientific Research Applications

2-(Methylsulfonyl)benzoyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is used in the modification of biomolecules for research purposes.

Medicine: It is used in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)benzoyl chloride involves its reactivity as an acyl chloride. The compound reacts with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in amidation reactions, it targets amine groups to form amides.

Comparison with Similar Compounds

Similar Compounds

Benzoyl Chloride: The parent compound without the methylsulfonyl group.

4-Methylsulfonylbenzoyl Chloride: A similar compound with the methylsulfonyl group in the para position.

Methanesulfonyl Chloride: A related compound with a sulfonyl chloride group.

Uniqueness

2-(Methylsulfonyl)benzoyl chloride is unique due to the presence of both the benzoyl and methylsulfonyl groups, which impart distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and various applications in scientific research.

Biological Activity

2-(Methylsulfonyl)benzoyl chloride, also known by its chemical name as 2-chloro-4-(methylsulfonyl)benzoyl chloride, is an aromatic acyl chloride derivative with the molecular formula . Its unique structure, featuring both a benzoyl group and a methylsulfonyl moiety, suggests significant potential in various biological applications. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

The compound is characterized by:

- Molecular Weight : 208.66 g/mol

- CAS Number : 49639-13-6

- Functional Groups : Benzoyl chloride and methylsulfonyl groups which enhance electrophilicity and reactivity in nucleophilic substitution reactions.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The presence of the electron-withdrawing methylsulfonyl group increases the electrophilicity of the carbonyl carbon in the benzoyl moiety, facilitating nucleophilic attacks by biological nucleophiles such as amino acids in proteins.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Inhibition observed | |

| Candida albicans | Inhibition observed |

Anti-Parasitic Activity

The compound has also been evaluated for anti-parasitic activity against protozoan parasites. A study demonstrated that certain derivatives showed moderate activity against Toxoplasma gondii, with some compounds exhibiting selectivity towards other protozoan targets, such as Plasmodium falciparum .

| Parasite | Activity | Reference |

|---|---|---|

| Toxoplasma gondii | Moderate activity | |

| Plasmodium falciparum | Selective activity |

Case Studies

-

Synthesis and Evaluation of Benzamide Derivatives

A series of benzamide derivatives synthesized from this compound were evaluated for their biological activities against various protozoan parasites. The study found that certain derivatives exhibited potent anti-leishmanial activity, suggesting the potential for further development in anti-parasitic therapies . -

Structure-Activity Relationship (SAR) Studies

SAR studies revealed that modifications on the benzoyl moiety significantly influenced biological activity. For example, introducing different substituents on the benzene ring altered binding affinities and selectivity towards target enzymes involved in parasitic infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.